[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate
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Overview
Description
[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate is a complex organic compound featuring a morpholine ring, a phenyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate typically involves the reaction of morpholine with phenyl derivatives under specific conditions. One common method includes the coupling of morpholine with phenyl carbonyl compounds, followed by acetylation to introduce the acetate group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine itself and its carbonyl-containing analogs share structural similarities.
Phenyl acetates: These compounds have similar functional groups but differ in their overall structure and reactivity.
Uniqueness
[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate stands out due to its combination of a morpholine ring and phenyl acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[4-[3-(morpholine-4-carbonyl)phenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14(21)24-18-7-5-15(6-8-18)16-3-2-4-17(13-16)19(22)20-9-11-23-12-10-20/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHQEAOBYKXJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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